molecular formula C11H19N3O2 B13531240 1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13531240
M. Wt: 225.29 g/mol
InChI Key: CUQPYAIMAQFXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties

Preparation Methods

The synthesis of 1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is typically carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include an aqueous medium and mild temperatures to ensure high yields and purity of the product .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and automated systems to streamline the synthesis process .

Chemical Reactions Analysis

1-Isopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized triazoles .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-(3-methylbutyl)-5-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H19N3O2/c1-4-5-9-10(11(15)16)12-13-14(9)7-6-8(2)3/h8H,4-7H2,1-3H3,(H,15,16)

InChI Key

CUQPYAIMAQFXPB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1CCC(C)C)C(=O)O

Origin of Product

United States

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